![molecular formula C13H18Cl5N3O B2500695 2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride CAS No. 2241128-93-6](/img/structure/B2500695.png)
2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is also known as NMDAR/TRPM4 interface inhibitor C19 dihydrochloride . It is a small molecule that directly targets the TRPM4 TwinF domain and blocks its interaction with GluN2A/GluN2B (NR2A/NR2B) I4 domain .
Molecular Structure Analysis
The empirical formula of this compound is C13H16Cl3N3O·2HCl . The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
This compound is a white to beige powder that is soluble in water and DMSO . It has a molecular weight of 409.57 .Wissenschaftliche Forschungsanwendungen
Neuroprotection
The compound has been found to be a potent neuroprotectant . It prevents NMDAR/TRPM4 interaction-dependent excitotoxicity without affecting, and even enhancing, NMDAR-mediated essential functions . This makes it a promising candidate for the treatment of neurodegenerative diseases.
Treatment of Excitotoxicity
Excitotoxicity, a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters, is a major cause of neuronal death in acute and chronic neurological diseases. The compound can eliminate NMDAR-mediated toxicity without affecting NMDAR-induced calcium signals .
Mitochondrial Dysfunction
The compound has been shown to strongly reduce NMDA-triggered toxicity and mitochondrial dysfunction . This could have implications in the treatment of diseases where mitochondrial dysfunction plays a key role.
Gene Induction
The compound has been found to abolish cyclic adenosine monophosphate–responsive element binding protein (CREB) shutoff, thereby boosting gene induction . This could potentially be used in gene therapy.
Reduction of Neuronal Loss
The compound has been shown to reduce neuronal loss in mouse models . This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Disruption of Harmful Protein Interactions
The compound has been found to disrupt the harmful interaction between NMDAR and TRPM4 . This disruption prevents excitotoxicity, offering a new approach to neuroprotection.
Stroke-Induced Brain Damage
The compound has been shown to reduce stroke-induced brain damage . This suggests it could be a potential therapeutic agent in the treatment of stroke.
Potential Treatment for Neurodegenerative Diseases
Given its neuroprotective properties and its ability to disrupt harmful protein interactions, the compound offers a new direction for the treatment of difficult-to-treat neurodegenerative diseases .
Wirkmechanismus
Target of Action
The primary targets of the compound NMDAR-TRPM4 blocker C19 dihydrochloride, also known as 2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride, are the NMDAR (N-methyl-D-aspartate receptor) and TRPM4 (Transient Receptor Potential Cation Channel Subfamily M Member 4) . These receptors are fundamental to brain development, control synaptic plasticity in adults, and initiate transcriptional responses needed for the consolidation of adaptive processes in the nervous system .
Mode of Action
The compound acts by directly targeting the TRPM4 TwinF domain and blocking its interaction with the GluN2A/GluN2B (NR2A/NR2B) I4 domain . This prevents NMDAR/TRPM4 interaction-dependent excitotoxicity without affecting, and even enhancing, NMDAR-mediated essential functions .
Biochemical Pathways
The compound’s action affects the pathways related to excitotoxicity , a process where neurons are damaged and killed by the overactivation of receptors for the excitatory neurotransmitter glutamate . By blocking the interaction between NMDAR and TRPM4, the compound prevents excitotoxicity, thereby protecting neurons .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, it is known that the compound has a death protection EC50 value of 1.1 μM 24 hours post 10-minute exposure of primary murine hippocampal neurons to 20 μM NMDA . This suggests that the compound has a significant bioavailability and efficacy at relatively low concentrations.
Result of Action
The compound strongly reduces NMDA-triggered toxicity and mitochondrial dysfunction, abolishes cyclic adenosine monophosphate–responsive element binding protein (CREB) shutoff, boosts gene induction, and reduces neuronal loss in mouse models . This suggests that the compound has a neuroprotective effect.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3N3O.2ClH/c14-9-3-11(16)12(4-10(9)15)18-13(20)7-19-2-1-8(5-17)6-19;;/h3-4,8H,1-2,5-7,17H2,(H,18,20);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZAEWKBOQYGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NMDAR-TRPM4 blocker C19 dihydrochloride | |
CAS RN |
2241128-93-6 |
Source


|
| Record name | 2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)
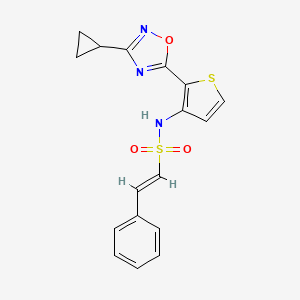


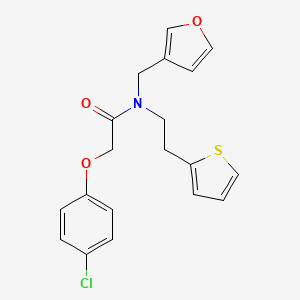
![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2500623.png)
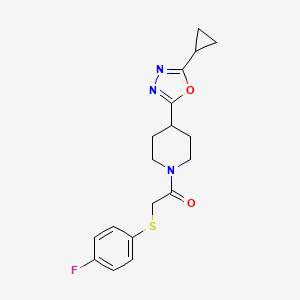
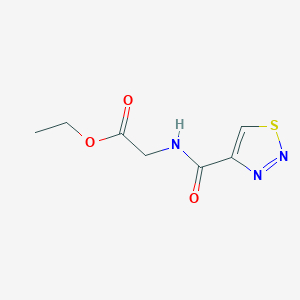
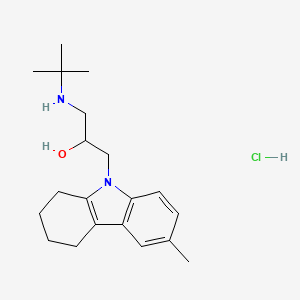
![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2500631.png)

![Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate](/img/structure/B2500635.png)